molecular formula C28H37NO4 B216820 (3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one CAS No. 108050-26-6

(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one

Cat. No.: B216820
CAS No.: 108050-26-6
M. Wt: 451.6 g/mol
InChI Key: UMHVFKLUODBPSC-USMISTALSA-N
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Description

(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one is a fungal-derived natural product characterized by the presence of an isoindolone nucleus fused to a macrocyclic ring. This compound belongs to the cytochalasan family, which is known for its diverse structures and broad spectrum of bioactivities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytochalasans, including (3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one, typically involves bioinspired strategies. These strategies often mimic the natural biosynthetic pathways of the compounds. The synthesis usually starts with the construction of the isoindolone core, followed by the formation of the macrocyclic ring . Key steps include cyclization reactions and functional group modifications under specific conditions .

Industrial Production Methods

Industrial production of cytochalasans is less common due to the complexity of their structures. advancements in synthetic biology and fermentation technology have made it possible to produce these compounds on a larger scale. The use of genetically engineered fungi or bacteria to produce cytochalasans through fermentation is a promising approach .

Chemical Reactions Analysis

Types of Reactions

(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one exerts its effects by binding to actin filaments, thereby inhibiting their polymerization and disrupting the cytoskeleton. This leads to changes in cell shape, motility, and division. The compound targets specific molecular pathways involved in actin filament dynamics, making it a valuable tool for studying cellular processes .

Comparison with Similar Compounds

Similar Compounds

(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one is similar to other cytochalasans, such as Cytochalasin B, Cytochalasin D, and Cytochalasin E. These compounds share a common isoindolone core and exhibit similar bioactivities .

Uniqueness

What sets this compound apart is its unique macrocyclic ring structure and specific bioactivity profile. Unlike other cytochalasans, this compound has distinct effects on actin filament dynamics and cellular processes .

Properties

CAS No.

108050-26-6

Molecular Formula

C28H37NO4

Molecular Weight

451.6 g/mol

IUPAC Name

(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one

InChI

InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17,21-25,30-31,33H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+/t17-,21-,22-,23+,24-,25+,27-,28+/m0/s1

InChI Key

UMHVFKLUODBPSC-USMISTALSA-N

SMILES

CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)C)O

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)O)C(=O)N[C@H]3CC4=CC=CC=C4)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one
Reactant of Route 2
(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one
Reactant of Route 3
(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one
Reactant of Route 4
(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one
Reactant of Route 5
(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one
Reactant of Route 6
(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one

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